Crabrolin
Description
Structure
2D Structure
Properties
CAS No. |
93207-22-8 |
|---|---|
Molecular Formula |
C74H130N18O14 |
Molecular Weight |
1495.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H130N18O14/c1-17-44(13)58(90-67(100)54(36-41(7)8)85-68(101)56-30-25-33-92(56)73(106)55(37-42(9)10)87-63(96)49(76)38-48-26-20-19-21-27-48)70(103)86-53(35-40(5)6)66(99)83-51(29-24-32-80-74(78)79)64(97)82-50(28-22-23-31-75)65(98)89-59(45(14)18-2)71(104)88-57(43(11)12)69(102)91-60(47(16)93)72(105)81-46(15)62(95)84-52(61(77)94)34-39(3)4/h19-21,26-27,39-47,49-60,93H,17-18,22-25,28-38,75-76H2,1-16H3,(H2,77,94)(H,81,105)(H,82,97)(H,83,99)(H,84,95)(H,85,101)(H,86,103)(H,87,96)(H,88,104)(H,89,98)(H,90,100)(H,91,102)(H4,78,79,80)/t44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 |
InChI Key |
QSXDPLQPNHGARA-KZQGOEDHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Other CAS No. |
93207-22-8 |
sequence |
FLPLILRKIVTAL |
Synonyms |
crabrolin Phe-Leu-Pro-Leu-Ile-Leu-Arg-Lys-Ile-Val-Thr-Ala-LeuNH2 |
Origin of Product |
United States |
Foundational & Exploratory
Structure-activity relationship of Crabrolin and its analogs
An In-depth Technical Guide to the Structure-Activity Relationship of Crabrolin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring tridecapeptide antimicrobial peptide (AMP) originally isolated from the venom of the European hornet, Vespa crabro.[1][2][3][4] Its native sequence is FLPLILRKIVTAL-NH2.[2][5][6] Like many AMPs, this compound has garnered interest for its potential as an alternative to conventional antibiotics due to its broad-spectrum antimicrobial and anticancer activities.[1][3][4] The study of this compound's structure-activity relationship (SAR) is crucial for designing synthetic analogs with enhanced therapeutic efficacy and reduced toxicity, paving the way for new drug candidates to combat antibiotic resistance and cancer.
Core Structure-Activity Relationship (SAR)
The biological activity of this compound and its analogs is primarily dictated by a balance of key physicochemical properties, including cationicity, hydrophobicity, and the resulting amphipathic secondary structure.
The Critical Role of Cationicity
The net positive charge is a dominant factor in the bioactivity of this compound analogs.
-
Enhanced Activity: Increasing the number of positively charged residues (arginine or lysine) generally leads to a significant improvement in both antibacterial and anticancer activities.[1][3][7][8] Cationicity-enhanced derivatives often exhibit lower toxicity to mammalian cells, resulting in a better therapeutic index.[1][3][8]
-
Loss of Activity: Conversely, a reduction in the net positive charge, as seen in the analog "this compound Minus," results in a near-complete loss of antimicrobial function, confirming the key role of electrostatic interactions with negatively charged bacterial membranes.[5][7][9]
-
Notable Analogs:
-
This compound-TR: A double-arginine-modified analog that displays exceptionally potent activity against the Gram-negative bacterium Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) of 4 µM, a thirty-fold improvement over the parent peptide's MIC of 128 µM.[1][3][4][10]
-
This compound Plus: An analog with increased positive charge that shows 2 to 8 times more activity than the wild-type peptide.[5][6]
-
Crabrolin21: A further optimized analog that demonstrates significantly lower MIC values across a broader microbial spectrum compared to this compound Plus.[5][6]
-
Influence of Amphipathicity and Secondary Structure
The spatial arrangement of hydrophobic and cationic residues is essential for membrane interaction.
-
Amphipathic Helix: In membrane-mimicking environments, this compound adopts an α-helical conformation.[5][8] This structure segregates hydrophobic and charged residues onto opposite faces of the helix, creating an amphipathic molecule. This arrangement is crucial for inserting into and disrupting the lipid bilayer of microbial membranes.
-
Activity-Structure Correlation: While a helical conformation is considered necessary for hemolytic (red blood cell-lysing) activity, it is not an absolute requirement for antibacterial activity.[2] However, the proper positioning of charged and hydrophobic residues to maintain an overall amphipathic character is a determining factor for potent antimicrobial efficacy.[2]
Quantitative Biological Data
The following tables summarize the antimicrobial, anticancer, and hemolytic activities of this compound and its key analogs.
Table 1: Antimicrobial Activity (MIC in µM) of this compound and Analogs
| Peptide | S. aureus | MRSA | E. faecium | E. coli | P. aeruginosa |
|---|---|---|---|---|---|
| This compound (WT) | 2[3][10] | 8[10] | 16[10] | >128 | 128[1][3] |
| This compound-TR | 1-8[10] | 1-8[10] | 1-8[10] | 2[10] | 4[1][3] |
| This compound Plus | - | - | - | 24[10] | >383[10] |
| Crabrolin21 | - | - | - | 4[10] | 16[10] |
| This compound-4R | ~2 | - | - | ~16 | - |
| This compound-4K | ~1 | - | - | ~16 | - |
Table 2: Anticancer & Hemolytic Activity of this compound and Analogs
| Peptide | Anticancer IC₅₀ (H838 cells, µM) | Hemolytic Activity (at 100 µM) |
|---|---|---|
| This compound (WT) | ~21.7 | Moderate |
| This compound-TR | ~36.0 | ~50%[10] |
| Crabrolin21 | - | ~90%[10] |
Data derived from graphical representations in cited literature where available.[11]
Proposed Mechanism of Action
The primary mechanism of action for this compound and its analogs involves the disruption of cell membrane integrity.[5][12] The process is believed to follow a multi-step model:
-
Electrostatic Attraction: The cationic peptide is initially attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Permeabilization: Upon binding, the peptide's amphipathic structure facilitates its insertion into the lipid bilayer. This disrupts the membrane's architecture, leading to the formation of pores or channels.[5]
-
Cell Death: The loss of membrane integrity causes leakage of essential intracellular contents, dissipation of ion gradients, and ultimately, cell death.[10] Some evidence also suggests that the peptides may translocate into the cytoplasm to interact with intracellular targets.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of peptide analogs.
Peptide Synthesis and Purification
-
Protocol: Solid-Phase Peptide Synthesis (SPPS) is the standard method, often performed on an automated peptide synthesizer.[10]
-
Resin: Fmoc-Rink-Amide resin is used to obtain C-terminally amidated peptides.
-
Coupling: Amino acids are sequentially coupled using an activator such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[10]
-
Deprotection: The Fmoc protecting group is removed with 20% piperidine in DMF between coupling steps.
-
Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing 94-95% trifluoroacetic acid (TFA) with scavengers like triisopropylsilane.[10][13]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product's identity is confirmed by mass spectrometry (e.g., LC-MS).
-
Antimicrobial Susceptibility Testing
-
Protocol: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) in 96-well plates.[14]
-
Preparation: A two-fold serial dilution of the peptide is prepared in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is plated on agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3]
-
Hemolysis Assay
-
Protocol: This assay measures the peptide's lytic activity against red blood cells (erythrocytes).[4]
-
Preparation: Freshly collected erythrocytes are washed and resuspended in phosphate-buffered saline (PBS) to a final concentration (e.g., 2%).
-
Incubation: The erythrocyte suspension is incubated with serial dilutions of the peptide at 37°C for a set time (e.g., 1-2 hours).
-
Controls: PBS is used as a negative control (0% hemolysis) and a detergent like 0.1% Triton X-100 is used as a positive control (100% hemolysis).[4]
-
Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at 570 nm to quantify hemoglobin release.
-
Cell Viability and Cytotoxicity Assays
-
MTT Assay (Anti-proliferative): Measures the metabolic activity of cells as an indicator of viability.[3]
-
Cancer cells are seeded in 96-well plates and treated with various concentrations of the peptide.
-
After incubation (e.g., 24-48 hours), MTT reagent is added.
-
Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.
-
The absorbance is read on a plate reader, and the IC₅₀ (concentration inhibiting 50% of cell growth) is calculated.
-
-
LDH Assay (Cytotoxicity): Measures the release of lactate dehydrogenase (LDH) from damaged cells.[4][10]
-
Normal or cancer cells are treated with the peptides.
-
The culture medium is collected and assayed for LDH activity using a commercial kit.
-
LDH release is proportional to the number of lysed cells.
-
Biophysical Characterization
-
Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure of the peptides.[3]
-
Peptide solutions are prepared in different solvents: an aqueous buffer (e.g., 10 mM ammonium acetate) to represent a hydrophilic environment, and a membrane-mimicking solvent (e.g., 50% trifluoroethanol, TFE) to induce helical formation.[4]
-
CD spectra are recorded, typically from 190 to 250 nm. A characteristic spectrum with minima around 208 and 222 nm indicates an α-helical structure.
-
Conclusion
The structure-activity relationship of this compound is a clear example of how rational design can be used to optimize the therapeutic properties of a natural peptide. The key takeaways for drug development professionals are that enhancing cationicity and maintaining a balanced amphipathic α-helical structure are the most effective strategies for improving antimicrobial and anticancer efficacy while minimizing toxicity. Analogs like this compound-TR demonstrate the significant potential of this approach, converting a moderately active peptide into a potent agent against challenging pathogens like P. aeruginosa.[1] Further research focusing on protease stability and in vivo efficacy will be critical in translating these promising preclinical findings into viable therapeutic agents.
References
- 1. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and hemolytic activities of this compound, a 13-residue peptide from the venom of the European hornet, Vespa crabro, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structural and Functional Characterization of the Newly Designed Antimicrobial Peptide Crabrolin21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural characterization and biological activity of this compound peptide isoforms with different positive charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Helical Wheel Projection of the Crabrolin Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial resistance poses a significant and escalating threat to global public health. The diminishing efficacy of conventional antibiotics has spurred intensive research into novel antimicrobial agents. Among the most promising candidates are antimicrobial peptides (AMPs), which represent an ancient and effective component of the innate immune system of a wide range of organisms. This technical guide focuses on Crabrolin, a 13-residue cationic antimicrobial peptide originally isolated from the venom of the European hornet, Vespa crabro.[1][2]
This compound, with the amino acid sequence FLPLILRKIVTAL-NH2, exhibits a broad spectrum of antimicrobial activity.[1][3][4][5][6] Its mechanism of action is primarily attributed to its ability to adopt an amphipathic α-helical conformation in membrane-mimicking environments, allowing it to selectively interact with and disrupt the integrity of bacterial cell membranes.[3][5][6] The helical wheel projection is an indispensable tool for visualizing the amphipathic nature of such peptides, providing critical insights into their structure-function relationships and guiding the rational design of more potent and selective analogs. This guide will provide a comprehensive overview of the helical wheel projection of this compound, summarize its biological activity, and detail the experimental protocols for its characterization.
Physicochemical Properties and Antimicrobial Activity of this compound and Its Analogs
The antimicrobial efficacy of this compound and its derivatives is intrinsically linked to their physicochemical properties, such as net charge, hydrophobicity, and helical content. Numerous studies have focused on designing analogs of this compound with enhanced antimicrobial activity and reduced cytotoxicity by modifying these parameters.[7][8][9][10][11][12] The data presented below summarizes the key quantitative metrics for this compound and several of its well-characterized analogs.
| Peptide | Amino Acid Sequence | Net Charge | Hydrophobicity () | Reference(s) |
| This compound (WT) | FLPLILRKIVTAL-NH₂ | +2 | 0.977 | [7][8] |
| This compound Plus | FLPKILRKIVRAL-NH₂ | +3 | - | [3][10] |
| This compound Minus | FLPLILFWIVTAL-NH₂ | +1 | - | [3][10] |
| Crabrolin21 | FLPKILRKIVRALKKLLKKL-NH₂ | +6 | - | [3][5] |
| This compound-4R | FLPRILRKIVTAL-NH₂ | +3 | 0.768 | [13] |
| This compound-4K | FLPKILRKIVTAL-NH₂ | +3 | 0.770 | [13] |
| This compound-9R | FLPLILRKRVTAL-NH₂ | +3 | 0.761 | [13] |
| This compound-TR | FLPRILRKIVRAL-NH₂ | +4 | 0.671 | [13] |
Table 1: Physicochemical Properties of this compound and Its Analogs. The net charge and hydrophobicity () are critical determinants of the peptides' interaction with microbial membranes.
| Peptide | S. aureus (μM) | E. coli (μM) | P. aeruginosa (μM) | Reference(s) |
| This compound (WT) | 2 | >128 | 128 | [7] |
| This compound Plus | - | 24 | >383 | [8] |
| Crabrolin21 | - | 4 | 16 | [8] |
| This compound-TR | - | 2 | 8 | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against Selected Bacterial Strains. The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Peptide | Hemolytic Activity (HC₅₀ in μM) | Reference(s) |
| This compound (WT) | >100 | [6] |
| This compound-TR | >512 | [7] |
Table 3: Hemolytic Activity of this compound and this compound-TR. HC₅₀ is the peptide concentration causing 50% hemolysis of red blood cells, a measure of cytotoxicity.
Helical Wheel Projection of this compound
The helical wheel projection is a two-dimensional representation of an α-helix as viewed down its longitudinal axis. This projection illustrates the spatial distribution of amino acid residues and is particularly useful for identifying amphipathic helices, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix. This amphipathicity is a hallmark of many membrane-active antimicrobial peptides, including this compound.
Figure 1: Helical Wheel Projection of this compound. This diagram illustrates the amphipathic nature of the this compound peptide, with hydrophobic residues (yellow) and hydrophilic, positively charged residues (blue) largely segregated to opposite faces of the helix.
Mechanism of Action: Membrane Disruption
The primary mechanism of action for this compound and its analogs is the perturbation and disruption of bacterial cell membranes. This process can be conceptualized as a multi-step interaction:
-
Electrostatic Attraction: The positively charged residues (Lysine and Arginine) on the hydrophilic face of the helical peptide are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3][5][6]
-
Hydrophobic Insertion: Following the initial electrostatic interaction, the hydrophobic face of the peptide inserts into the lipid bilayer of the bacterial membrane.[5]
-
Membrane Permeabilization: The accumulation of peptides on and within the membrane leads to its destabilization, forming pores or channels. This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell death.[3]
Figure 2: Experimental Workflow for this compound Analog Development. This diagram outlines the typical workflow for the design, synthesis, and characterization of novel this compound analogs with improved therapeutic potential.
Experimental Protocols
The following section provides detailed methodologies for the key experiments cited in the characterization of this compound and its analogs.
Peptide Synthesis and Purification
This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The purity and identity of the synthesized peptides are confirmed by analytical RP-HPLC and mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to determine the secondary structure of the peptides in different environments.
-
Sample Preparation: Peptides are dissolved in an appropriate solvent, typically 10 mM sodium phosphate buffer (pH 7.4) for an aqueous environment, and in a membrane-mimicking solvent such as 50% trifluoroethanol (TFE) in buffer.[8] The final peptide concentration is typically in the range of 50-100 μM.
-
Data Acquisition: CD spectra are recorded at room temperature using a spectropolarimeter. Wavelength scans are performed from 190 to 260 nm with a bandwidth of 1 nm and a scanning speed of 50 nm/min.[10]
-
Data Analysis: The obtained spectra are corrected by subtracting the spectrum of the solvent blank. The mean residue ellipticity ([θ]) is calculated and plotted against the wavelength. The presence of characteristic minima at approximately 208 and 222 nm is indicative of an α-helical conformation.[14]
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture Preparation: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4][9]
-
Peptide Dilution: The peptides are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[4]
Hemolytic Activity Assay
The cytotoxicity of the peptides against eukaryotic cells is assessed by measuring their ability to lyse red blood cells (RBCs).
-
RBC Preparation: Freshly drawn human or animal red blood cells are washed several times with phosphate-buffered saline (PBS) by centrifugation until the supernatant is clear. The washed RBCs are then resuspended in PBS to a final concentration of 1-2% (v/v).[15][16]
-
Peptide Incubation: The peptides at various concentrations are incubated with the RBC suspension in a 96-well plate at 37°C for 1 hour.[15][16][17]
-
Measurement of Hemolysis: The plate is centrifuged, and the absorbance of the supernatant is measured at a wavelength of 414 nm or 570 nm to quantify the amount of hemoglobin released.[15][16]
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (RBCs lysed with 1% Triton X-100) and a negative control (RBCs in PBS alone).[15][17]
Conclusion
The this compound peptide serves as a promising template for the development of new antimicrobial agents. Its amphipathic α-helical structure, readily visualized through a helical wheel projection, is fundamental to its membrane-disrupting mechanism of action. By understanding the structure-activity relationships of this compound and its analogs, researchers can rationally design novel peptides with enhanced antimicrobial potency and selectivity, thereby contributing to the arsenal of therapeutics against multidrug-resistant pathogens. The experimental protocols detailed in this guide provide a robust framework for the characterization and evaluation of these next-generation antimicrobial peptides.
References
- 1. goldbio.com [goldbio.com]
- 2. Antimicrobial and hemolytic activities of this compound, a 13-residue peptide from the venom of the European hornet, Vespa crabro, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. Structural and Functional Characterization of the Newly Designed Antimicrobial Peptide Crabrolin21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Peptide structure determination by circular dichroism (CD) spectroscopy [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. researchgate.net [researchgate.net]
- 17. zenitscience.com [zenitscience.com]
The Crabrolin Peptide Family: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Promising Antimicrobial Peptide from Wasp Venom
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs), key components of the innate immune system of many organisms, represent a promising avenue of research. Among these, the Crabrolin peptide family, originally isolated from the venom of the European hornet (Vespa crabro), has garnered significant interest. This technical guide provides a comprehensive overview of this compound, its analogs, and their potential as next-generation antimicrobial and anticancer agents.
This compound is a 13-amino-acid-long cationic peptide with the sequence FLPLILRKIVTAL-NH2 and a net positive charge of +2 at neutral pH.[1] While the wild-type (WT) peptide exhibits modest antimicrobial activity, its structure has served as a template for the rational design of more potent and selective analogs.[2][3] This guide will delve into the structure-activity relationships, mechanism of action, and key experimental findings related to the this compound family, presenting quantitative data in a structured format and detailing the methodologies for its study.
Structure and Physicochemical Properties
The biological activity of this compound and its derivatives is intrinsically linked to their physicochemical properties, including cationicity, hydrophobicity, and their propensity to adopt an amphipathic α-helical conformation. This amphipathicity, with a clear separation of hydrophobic and charged residues, is crucial for its interaction with and disruption of microbial cell membranes.[1][3]
The table below summarizes the sequences and key properties of wild-type this compound and several of its notable analogs. The development of these analogs has been driven by the aim to enhance the peptide's net positive charge and optimize its amphipathic character, which has been shown to correlate with increased antimicrobial potency.[2][4]
| Peptide Name | Sequence | Net Charge | Hydrophobicity (H) | Helical Content | Notes |
| This compound (WT) | FLPLILRKIVTAL-NH₂ | +2 | High | High in TFE | The naturally occurring peptide from Vespa crabro venom.[1] |
| This compound Plus | FLPK ILRKIVR AL-NH₂ | +4 | Moderate | High in TFE | Designed for increased cationicity, leading to enhanced antimicrobial activity.[3] |
| This compound Minus | FLPLILFW IVTAL-NH₂ | 0 | Very High | High in TFE | A charge-neutral analog with diminished antimicrobial activity, highlighting the importance of positive charge.[3] |
| crabrolin21 | FLPKILRKIVRALKKLKKIL -NH₂ | +7 | Moderate | High in TFE | A longer analog with significantly improved antimicrobial activity and selectivity.[1] |
| This compound-4R | FLPLILRR IVTAL-NH₂ | +4 | Moderate | High in TFE | An analog with two arginine substitutions to increase cationicity.[2] |
| This compound-4K | FLPLILKK IVTAL-NH₂ | +4 | Moderate | High in TFE | An analog with two lysine substitutions to increase cationicity.[2] |
| This compound-TR | R LPLILR KIVTAL-NH₂ | +4 | Moderate | High in TFE | A potent analog with enhanced activity against Gram-negative bacteria.[2] |
TFE (Trifluoroethanol) is a solvent used to mimic the hydrophobic environment of a cell membrane and induce helical structure.
The amphipathic nature of these peptides when folded into an α-helix can be visualized using a helical wheel diagram.
Biological Activity
The primary biological activities of the this compound peptide family that have been extensively studied are their antimicrobial, hemolytic, and cytotoxic effects.
Antimicrobial Activity
This compound and its analogs exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The potency of this activity is largely dependent on the peptide's net positive charge and amphipathicity. Analogs with increased cationicity, such as this compound Plus and crabrolin21, demonstrate significantly lower Minimum Inhibitory Concentrations (MICs) compared to the wild-type peptide.[1][3]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against various bacteria (in µM)
| Peptide | S. aureus | B. subtilis | E. coli | P. aeruginosa | K. pneumoniae | Reference |
| This compound (WT) | 32 | 16 | 64 | >128 | 64 | [3] |
| This compound Plus | 4 | 2 | 8 | 64 | 8 | [3] |
| This compound Minus | >600 | >600 | >600 | >600 | >600 | [3] |
| crabrolin21 | 4 | 2 | 4 | 16 | 4 | [1] |
| This compound-TR | 2 | 1 | 2 | 4 | 8 | [2] |
Hemolytic and Cytotoxic Activity
A critical aspect of developing AMPs for therapeutic use is their selectivity for microbial cells over host cells. The hemolytic activity of this compound peptides against red blood cells and their cytotoxicity against other mammalian cells are therefore important parameters to evaluate. Generally, modifications that increase antimicrobial activity can also increase cytotoxicity. However, some analogs, like this compound-TR, have been shown to possess potent antimicrobial activity with a better therapeutic index.[2]
Table 2: Hemolytic Activity of this compound and its Derivatives
| Peptide | HC10 (µM) | HC50 (µM) | Reference |
| This compound | 34.58 | 120.65 | [5] |
| This compound-4R | 18.08 | 68.63 | [5] |
| This compound-4K | 10.44 | 68.63 | [5] |
| This compound-TR | 36.04 | 211.93 | [5] |
HC10 and HC50 represent the peptide concentrations required to cause 10% and 50% hemolysis of red blood cells, respectively.
Table 3: Cytotoxicity (IC50 in µM) of this compound-TR against various cell lines
| Cell Line | IC50 (µM) | Cell Type | Reference |
| HCT-116 | 2.81 | Colon Cancer | [3] |
| H838 | 4.64 | Lung Cancer | [3] |
| A549 | 8.35 | Lung Cancer | [3] |
| MCF-7 | 8.65 | Breast Cancer | [3] |
| U251MG | >10 | Glioblastoma | [3] |
| HMEC-1 | >25 | Normal Endothelial | [3] |
| HaCaT | >100 | Normal Keratinocyte | [3] |
IC50 is the concentration of the peptide that inhibits 50% of cell growth.
Mechanism of Action
The primary mechanism of action for the this compound peptide family is the disruption of the cell membrane integrity of target microbes. This process is generally understood to occur in a multi-step manner, initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Following the initial binding, the hydrophobic residues of the peptide insert into the lipid bilayer. This insertion perturbs the membrane structure, leading to the formation of pores or other forms of membrane disruption. The consequence is an increased permeability of the membrane, leakage of essential ions and metabolites, and ultimately, cell death.[1][3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the this compound peptide family.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution Series: The peptide is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the bacteria.
Hemolytic Activity Assay
This assay measures the peptide's ability to lyse red blood cells (RBCs).
-
Preparation of RBC Suspension: Freshly drawn red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and other components. The washed RBCs are then resuspended in the buffer to a specific concentration (e.g., 2% v/v).
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the peptide at 37°C for a defined period (e.g., 1 hour). A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.
-
Measurement of Hemoglobin Release: After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Membrane Permeability Assay (Sytox Green Assay)
This assay assesses the ability of the peptide to permeabilize bacterial membranes.
-
Bacterial Suspension Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS).
-
Sytox Green Staining: The bacterial suspension is incubated with a low concentration of Sytox Green, a fluorescent dye that cannot penetrate intact cell membranes, in the dark.
-
Peptide Addition and Fluorescence Measurement: The peptide is added to the bacterial suspension, and the increase in fluorescence is monitored over time using a fluorometer. When the peptide disrupts the bacterial membrane, Sytox Green enters the cell, binds to nucleic acids, and its fluorescence emission increases significantly.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide in different environments.
-
Sample Preparation: The peptide is dissolved in various solvents, such as an aqueous buffer (to represent a non-membranous environment) and a membrane-mimicking solvent like trifluoroethanol (TFE) or in the presence of lipid vesicles.
-
CD Spectra Acquisition: The CD spectra of the peptide solutions are recorded over a specific wavelength range (typically 190-260 nm) using a CD spectropolarimeter.
-
Structural Analysis: The resulting spectra are analyzed to determine the secondary structure content. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm and a positive band around 192 nm.
Conclusion and Future Perspectives
The this compound peptide family represents a valuable class of molecules with significant potential for the development of novel anti-infective and anticancer therapies. The wild-type peptide, though of moderate activity, has proven to be an excellent scaffold for the design of highly potent and selective analogs. The clear structure-activity relationships, centered on cationicity and amphipathicity, provide a rational basis for further optimization.
Future research should focus on:
-
Improving Selectivity: Further modifications to the peptide sequence to enhance its selectivity for microbial and cancer cells over healthy host cells.
-
In Vivo Efficacy: Comprehensive in vivo studies to evaluate the efficacy and safety of the most promising this compound analogs in animal models of infection and cancer.
-
Formulation and Delivery: Development of suitable formulations to improve the stability and delivery of this compound peptides to the target site.
With continued research and development, the this compound peptide family holds the promise of contributing to the arsenal of therapeutic agents needed to combat the growing challenges of infectious diseases and cancer.
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenitscience.com [zenitscience.com]
- 3. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. pubs.acs.org [pubs.acs.org]
The Anticancer and Antiproliferative Potential of Crabrolin: A Technical Whitepaper
An In-depth Examination of a Venom-Derived Peptide for Oncological Research and Drug Development
Introduction
Crabrolin, a tridecapeptide originally isolated from the venom of the European hornet (Vespa crabro), is an antimicrobial peptide that has garnered interest for its potential anticancer and antiproliferative properties.[1][2][3] Like many venom-derived peptides, this compound represents a promising natural source for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on cancer cells, with a focus on quantitative data, experimental methodologies, and its proposed mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Antiproliferative Activity of this compound and Its Derivatives
The antiproliferative effects of this compound and its synthetic analogs have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the peptide required to inhibit the growth of 50% of the cancer cell population, are summarized in the table below. These values were determined using standard cell viability assays.
| Peptide/Analog | HCT-116 (Colorectal Carcinoma) IC50 (µM) | PC-3 (Prostate Carcinoma) IC50 (µM) | H838 (Non-Small-Cell Lung Cancer) IC50 (µM) | U251MG (Glioblastoma Astrocytoma) IC50 (µM) | HaCaT (Normal Keratinocyte) IC50 (µM) |
| This compound | 8.529 | 32.13 | > 100 | > 100 | > 100 |
| This compound-4K | > 100 | > 100 | > 100 | > 100 | > 100 |
| This compound-4R | 31.81 | 18.06 | 12.82 | > 100 | > 100 |
| This compound-9R | > 100 | > 100 | > 100 | > 100 | > 100 |
| This compound-TR | 2.810 | 9.871 | 6.324 | 12.55 | 25.12 |
Data sourced from a 2023 study on designed analogs of this compound.[1]
The data indicates that the parent peptide, this compound, exhibits its most potent antiproliferative activity against the human colorectal carcinoma cell line HCT-116.[1] Notably, the rationally designed analog, this compound-TR, demonstrated a significantly enhanced and broader spectrum of anticancer activity, with IC50 values under 10 µM for three of the tested cancer cell lines.[1] Importantly, this compound and its derivatives showed weaker effects against the normal human keratinocyte cell line HaCaT, suggesting a degree of selectivity for cancer cells.[1]
Proposed Mechanism of Action
The primary mechanism by which this compound and its derivatives are thought to exert their anticancer effects is through the disruption of the cancer cell membrane integrity, leading to increased permeability.[1] This mode of action is characteristic of many antimicrobial peptides. The proposed sequence of events is illustrated in the signaling pathway diagram below.
References
- 1. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Crabrolin against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crabrolin, a tridecapeptide originally isolated from the venom of the European hornet (Vespa crabro), has demonstrated antimicrobial properties.[1][2] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and its analogs against the opportunistic pathogen Pseudomonas aeruginosa. P. aeruginosa is a significant cause of nosocomial infections and is known for its intrinsic and acquired resistance to multiple antibiotics, making the development of new antimicrobial agents a priority.[3][4] The methodologies described herein are based on the widely accepted broth microdilution method.[5][6][7]
Data Presentation
Recent studies have highlighted the potential of this compound and its synthetic analogs as anti-P. aeruginosa agents. The parent peptide, this compound, exhibits moderate activity, while modifications to enhance cationicity have led to significantly more potent derivatives.[1][3]
| Compound | MIC (µM) against P. aeruginosa | Reference |
| This compound | 128 | [1][2] |
| This compound-TR | 4 | [1][2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps to determine the lowest concentration of this compound that visibly inhibits the growth of P. aeruginosa.
Materials:
-
This compound or its analogs
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, ensuring the final concentration of the solvent does not affect bacterial growth) to create a high-concentration stock solution.
-
-
Preparation of P. aeruginosa Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of P. aeruginosa.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted P. aeruginosa inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 16-20 hours.[5]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of P. aeruginosa. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[8]
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined and establishes the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.[9][10][11]
Materials:
-
MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
Visualizations
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining the MIC and MBC of this compound.
Proposed Mechanism of Action of this compound
The primary mechanism of action for many antimicrobial peptides, including likely that of this compound, involves the disruption of the bacterial cell membrane.[12][13]
Caption: Proposed membrane disruption mechanism of this compound.
References
- 1. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Synthetic Crabrolin Peptides
Welcome to the technical support center for synthetic Crabrolin peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its synthetic versions be difficult to dissolve?
A1: this compound is a 13-amino acid antimicrobial peptide originally isolated from the venom of the European hornet, Vespa crabro. Its sequence is FLPLILRKIVTAL-NH2.[1][2][3] Synthetic this compound can be challenging to dissolve primarily due to its high hydrophobicity; a significant portion of its amino acids are non-polar.[4][5] While it has a net positive charge of +2 at neutral pH, which aids in solubility, the hydrophobic residues can lead to aggregation in aqueous solutions.[1][2] In membrane-mimicking environments, this compound adopts an alpha-helical structure, but it exists as a more disordered random coil in water, which can also influence its solubility.[6]
Q2: What is the first step I should take when trying to dissolve a new batch of lyophilized this compound peptide?
A2: Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small aliquot first.[7] This prevents the potential loss of valuable peptide if an incorrect solvent is used. Always centrifuge the vial briefly to ensure all the lyophilized powder is at the bottom before opening.[7] Start with a high-purity, sterile solvent, such as deionized or distilled water, as a first attempt.
Q3: My synthetic this compound peptide won't dissolve in water. What should I try next?
A3: If water alone is insufficient, the next step depends on the peptide's charge. Since this compound is a basic peptide (net positive charge), dissolving it in a dilute acidic solution is recommended.[7][8] Try 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[7] Add a small amount of the acidic solution to the peptide, vortex, and then dilute to the desired concentration with water or your experimental buffer.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, for highly hydrophobic peptides like this compound, organic solvents are often necessary.[7][8] Dimethyl sulfoxide (DMSO) is a common choice due to its effectiveness and relatively low toxicity in many biological assays.[7] Other options include dimethylformamide (DMF) or acetonitrile.[7] The recommended procedure is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration while vortexing.[7] Be mindful that high concentrations of organic solvents can be detrimental to cells or interfere with assays.
Q5: I've dissolved the peptide, but it precipitates when I add it to my aqueous buffer. What can I do?
A5: This is a common issue when a peptide is initially dissolved in a strong organic solvent and then diluted into an aqueous buffer. To mitigate this, try adding the aqueous buffer to the peptide-solvent mixture more slowly and with continuous vortexing. If precipitation persists, you may need to re-evaluate your final concentration or the composition of your buffer. In some cases, the peptide may need to be freeze-dried again before attempting solubilization in a different solvent system.[7]
Troubleshooting Guide
This guide addresses specific problems you may encounter while working with synthetic this compound peptides.
| Problem | Potential Cause | Recommended Solution |
| The lyophilized peptide appears clumpy or has a glassy texture. | Improper lyophilization or moisture absorption. | While the peptide may still be usable, this can affect solubility. Ensure the vial is brought to room temperature before opening to minimize condensation. Proceed with the recommended solubilization protocols. |
| The peptide solution is cloudy or contains visible particulates. | Incomplete dissolution or peptide aggregation. | The peptide is not fully dissolved.[7] Use sonication in a water bath to aid dissolution.[7][8] Gentle warming (<40°C) can also be effective, but use with caution to avoid peptide degradation.[7] If the solution remains cloudy, it indicates the peptide is suspended, not dissolved, and a stronger solvent system may be needed. |
| The peptide dissolves initially but crashes out of solution over time. | The solution is supersaturated, or the peptide is aggregating. | Store peptide solutions in aliquots and frozen at -20°C or below to maintain stability.[8] Avoid repeated freeze-thaw cycles. If the peptide is prone to aggregation, consider using denaturing agents like guanidinium hydrochloride or urea, but be aware these will interfere with most biological systems.[8] |
| Inconsistent experimental results between different batches of dissolved peptide. | Inaccurate peptide concentration due to incomplete solubilization. | Always ensure the peptide is fully dissolved before use, resulting in a clear, particle-free solution.[7] After solubilization, centrifuge the solution to pellet any undissolved material before transferring the supernatant. |
Experimental Protocols
Protocol 1: Solubilization of Basic/Hydrophobic Peptides using an Acidic Solution
This protocol is suitable for this compound and other peptides with a net positive charge.
-
Preparation : Allow the lyophilized peptide vial to warm to room temperature. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Initial Dissolution : Prepare a 10% aqueous solution of acetic acid. Add a small volume of this solution to the vial to wet the peptide. For example, for 1 mg of peptide, start with 20-50 µL of the acidic solution.
-
Vortexing : Vortex the vial for 1-2 minutes to ensure the peptide is fully wetted and begins to dissolve.
-
Dilution : Gradually add sterile, purified water or your desired buffer to reach the final target concentration. Vortex the solution after each addition.
-
Final Check : Inspect the solution to ensure it is clear and free of particulates. If not, sonicate for 5-10 minutes.
Protocol 2: Solubilization of Highly Hydrophobic Peptides using an Organic Solvent
This protocol is recommended when aqueous or acidic solutions fail.
-
Preparation : Bring the lyophilized peptide to room temperature and centrifuge the vial.
-
Initial Dissolution : Add a minimal amount of 100% DMSO to the peptide (e.g., 20-50 µL for 1 mg).
-
Vortexing : Vortex thoroughly until the peptide is completely dissolved in the DMSO. The solution should be clear.
-
Stepwise Dilution : While vortexing, slowly add your aqueous buffer to the DMSO-peptide mixture in a stepwise manner. This gradual dilution is critical to prevent the peptide from precipitating.
-
Final Concentration : Continue diluting until the desired final peptide concentration is reached. Note the final percentage of DMSO in your solution, as it may affect your experiment (typically, <1% is well-tolerated in cell-based assays).[7]
Data Summary
The choice of solvent is critical and depends on the physicochemical properties of the peptide. The following table summarizes general guidelines for peptides like this compound.
| Peptide Characteristic | Primary Solvent Choice | Secondary Solvent Choice | Considerations |
| Basic (Net Positive Charge) | Deionized Water | Dilute Acetic Acid or TFA[7] | Start with water. If solubility is low, the acidic pH will increase the net positive charge, improving interaction with water. |
| High Hydrophobicity (>50% hydrophobic residues) | DMSO, DMF, Acetonitrile[7] | Isopropanol, Methanol | Dissolve completely in the organic solvent first, then slowly dilute with aqueous buffer.[7] |
| Prone to Aggregation | Denaturing Agents (Guanidine-HCl, Urea) | Organic Solvents (DMSO) | Denaturants will disrupt secondary structures and interfere with biological assays.[8] Use only when other methods fail and if compatible with the downstream application. |
Visualizations
Peptide Solubilization Workflow
Caption: Workflow for solubilizing synthetic this compound peptides.
Conceptual Mechanism of this compound Action
Caption: Conceptual pathway of this compound's antimicrobial action.
References
- 1. Structural and Functional Characterization of the Newly Designed Antimicrobial Peptide Crabrolin21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial and hemolytic activities of this compound, a 13-residue peptide from the venom of the European hornet, Vespa crabro, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. bachem.com [bachem.com]
Preventing aggregation of Crabrolin during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Crabrolin, a hydrophobic 13-residue peptide (FLPLILRKIVTAL-NH₂). The primary focus is on preventing aggregation, a common issue that can significantly impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is a naturally occurring antimicrobial peptide with the sequence Phe-Leu-Pro-Leu-Ile-Leu-Arg-Lys-Ile-Val-Thr-Ala-Leu-NH₂.[1] Its synthesis is challenging primarily due to its high hydrophobicity, which makes it prone to aggregation during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, low yields, and difficult purification.
Q2: What is peptide aggregation and why does it occur during this compound synthesis?
Peptide aggregation is the self-association of peptide chains, often driven by intermolecular hydrogen bonding and hydrophobic interactions.[2] In the case of this compound, the high proportion of hydrophobic amino acid residues promotes these interactions, causing the growing peptide chains to clump together on the solid support resin. This clumping hinders the access of reagents to the reactive sites, leading to truncated or deletion sequences.
Q3: At what stage of synthesis is aggregation most likely to occur?
Aggregation is typically observed after the addition of the fifth or sixth amino acid residue and can become more severe as the peptide chain elongates.[2] For hydrophobic peptides like this compound, this can be a critical issue that needs to be addressed from the early stages of synthesis.
Troubleshooting Guide: Preventing this compound Aggregation
This guide provides specific troubleshooting strategies to mitigate aggregation during this compound synthesis.
Issue 1: Poor Swelling of the Resin and Incomplete Reactions
Symptoms:
-
The resin bed appears shrunken or does not swell adequately in the synthesis solvent.
-
Incomplete coupling or deprotection reactions, as indicated by monitoring techniques (e.g., Kaiser test).
Possible Causes:
-
Peptide aggregation on the resin, preventing solvent penetration and reagent access.
-
Inappropriate solvent choice for the hydrophobic peptide sequence.
Solutions:
| Strategy | Recommendation | Rationale |
| Solvent Selection | Use N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF). A mixture of DCM/DMF/NMP (1:1:1) can also be effective. Consider adding 20% trifluoroethanol (TFE) to the reaction mixture.[3] | NMP is less polar than DMF and can better solvate hydrophobic peptides, reducing aggregation. TFE can disrupt secondary structures that contribute to aggregation. |
| Chaotropic Agents | Add chaotropic salts like LiCl or NaClO₄ (up to 0.8 M) to the coupling and deprotection solutions.[2] | These salts disrupt hydrogen bonding networks between peptide chains, a primary driver of aggregation. |
| Elevated Temperature | Perform coupling and deprotection steps at elevated temperatures (e.g., 50-86°C).[4][5] Microwave synthesis can be particularly effective for rapid heating.[4] | Heat provides the energy to break up intermolecular hydrogen bonds, disrupting aggregates and improving reaction kinetics. |
Issue 2: Low Crude Purity and Presence of Deletion Sequences
Symptoms:
-
HPLC analysis of the crude product shows a complex mixture with multiple peaks corresponding to deletion sequences.
-
Low yield of the target this compound peptide.
Possible Causes:
-
Severe on-resin aggregation leading to failed coupling steps.
-
Inefficient coupling reagents for sterically hindered or aggregation-prone sequences.
Solutions:
| Strategy | Recommendation | Rationale |
| Coupling Reagents | Use highly efficient coupling reagents such as HATU, HBTU, or PyAOP in combination with an additive like HOAt or HOBt.[6][7][8] | These reagents promote rapid and efficient peptide bond formation, which can outcompete the rate of aggregation. Additives can suppress racemization, especially at elevated temperatures. |
| Resin Selection | Utilize a low-loading resin (e.g., 0.1-0.3 mmol/g) or a resin with good swelling properties like PEG-based resins (e.g., TentaGel).[2][9][10] | Lower loading reduces the proximity of growing peptide chains, minimizing intermolecular interactions and aggregation. PEG-based resins improve solvation of the peptide-resin matrix. |
| Pseudoproline Dipeptides | Strategically incorporate pseudoproline dipeptides at key positions in the sequence. | Pseudoprolines introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures that can lead to aggregation. |
Issue 3: Difficulty in Purifying the Cleaved Peptide
Symptoms:
-
The cleaved this compound peptide is insoluble in standard purification solvents (e.g., water/acetonitrile mixtures).
-
The peptide precipitates during HPLC purification.
Solutions:
| Strategy | Recommendation | Rationale |
| Cleavage Cocktail | Use a cleavage cocktail containing scavengers appropriate for the protecting groups used, especially for Arginine and Lysine. A common cocktail is TFA/TIS/water (95:2.5:2.5). For sequences with Trp, Cys, or Met, Reagent K (TFA/water/phenol/thioanisole/EDT) is recommended.[11][12] | Proper cleavage and deprotection are crucial to obtain a product that is amenable to purification. Scavengers prevent side reactions that can lead to impurities and solubility issues. |
| Purification Protocol | Dissolve the crude peptide in a strong solvent like neat TFA or formic acid and then dilute it into the initial HPLC mobile phase. Use a C4 or C8 reverse-phase column instead of a C18 column.[13] A shallow gradient during HPLC can improve separation. | Highly hydrophobic peptides like this compound may require stronger initial solubilization conditions. Columns with shorter alkyl chains are often better suited for the purification of very hydrophobic peptides. |
| Solubilizing Agents | If the peptide remains aggregated after cleavage, attempt to solubilize it in solutions containing detergents (e.g., SDS) or chaotropic agents (e.g., guanidinium chloride). | These agents can disrupt the non-covalent interactions holding the aggregates together, allowing for subsequent purification. |
Experimental Protocols
Standard Solid-Phase Synthesis of this compound
This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis of this compound on a Rink Amide resin.
-
Resin Preparation:
-
Swell Rink Amide resin (0.1-0.3 mmol/g loading) in DMF for 1 hour in a reaction vessel.[9]
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH, 3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) with an activator base (e.g., DIPEA, 6-10 equivalents) in NMP.
-
Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature or 30-60 minutes at 50°C.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the newly added amino acid.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Ala, Thr, Val, Ile, Lys, Arg, Leu, Ile, Leu, Pro, Leu, Phe).
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin thoroughly with DCM and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.[14]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., neat TFA) and dilute with the HPLC mobile phase A.
-
Purify the peptide by reverse-phase HPLC on a C4 or C8 column using a water/acetonitrile gradient containing 0.1% TFA.[15]
-
Collect the fractions containing the pure peptide and confirm the identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final this compound peptide.
-
Quantitative Data Summary
The following table summarizes key parameters that can be optimized to prevent aggregation during this compound synthesis. Specific values for this compound are often not available in the literature; therefore, ranges and recommendations are based on best practices for synthesizing hydrophobic peptides.
| Parameter | Recommended Range / Value | Notes |
| Resin Loading | 0.1 - 0.3 mmol/g[2][9] | Lower loading minimizes inter-chain interactions. |
| Synthesis Solvent | NMP, DMF, or mixtures thereof. Addition of 20% TFE can be beneficial. | NMP is generally preferred for hydrophobic peptides. |
| Coupling Temperature | Room Temperature to 86°C[4][5] | Higher temperatures can increase reaction rates but may also increase racemization of certain amino acids. |
| Coupling Reagents | HATU, HBTU, PyAOP[6][7][8] | Use a 3-5 fold excess of amino acid and coupling reagents. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5)[14] | For peptides containing sensitive residues, other cocktails may be necessary.[11][12] |
| Crude Peptide Concentration for Purification | As low as practically possible | High concentrations can promote aggregation even in solution. |
| Purification Column | C4 or C8 Reverse-Phase[13] | Less hydrophobic than C18, which can improve recovery of hydrophobic peptides. |
| pH of Mobile Phase (Purification) | Acidic (e.g., 0.1% TFA) | Low pH helps to keep the peptide protonated and soluble. |
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for this compound aggregation.
Caption: Factors contributing to and preventing this compound aggregation.
References
- 1. Antimicrobial and hemolytic activities of this compound, a 13-residue peptide from the venom of the European hornet, Vespa crabro, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. iris-biotech.de [iris-biotech.de]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. iris-biotech.de [iris-biotech.de]
- 12. merckmillipore.com [merckmillipore.com]
- 13. biotage.com [biotage.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. protocols.io [protocols.io]
Technical Support Center: Enhancing Crabrolin Peptide Selectivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on modifying the Crabrolin peptide sequence to improve its therapeutic selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for improving the selectivity of this compound?
A1: The primary strategy involves modifying the amino acid sequence to increase cationicity, which enhances its affinity for negatively charged bacterial or cancer cell membranes over the zwitterionic membranes of normal eukaryotic cells, like red blood cells.[1][2][3] This is often achieved by substituting neutral or hydrophobic residues with positively charged amino acids like Arginine (Arg) or Lysine (Lys).[1][4] The goal is to increase antimicrobial or anticancer activity while minimizing toxicity, such as hemolytic activity.[3][5]
Q2: How does changing the number and position of charged residues affect this compound's activity?
A2: Increasing the number of positively charged residues generally improves antibacterial and anticancer activities.[1] For instance, the analog this compound-TR, a double-arginine-modified peptide, showed significantly more potent activity against Pseudomonas aeruginosa (MIC of 4 μM) compared to the parent peptide (MIC of 128 μM).[1][2][3] However, the position of these charges is also crucial as it influences the peptide's amphipathicity and its ability to form a secondary structure (like an α-helix) necessary for membrane interaction.[4][6] An inappropriate distribution of charges can negatively impact the peptide's selective disruption of target membranes.[1]
Q3: What is the main mechanism of action for this compound and its analogs?
A3: this compound and its derivatives primarily act by disrupting the integrity of cell membranes.[1][6][7] The positively charged peptide is electrostatically attracted to the negatively charged components of bacterial or cancer cell membranes.[7] Following this attraction, the peptide perturbs the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[1][7]
Q4: My modified peptide shows high antimicrobial activity but also high hemolysis. What should I do?
A4: High hemolytic activity indicates a lack of selectivity. While α-helicity is often necessary for hemolytic activity, it is not an absolute prerequisite for antibacterial action.[4] To address this, consider the following:
-
Adjust Hydrophobicity: Reduce the overall hydrophobicity or alter the hydrophobic face of the peptide, as excessive hydrophobicity can lead to non-specific interactions with eukaryotic membranes.
-
Modify Charged Residues: Experiment with the type and position of charged amino acids. For example, replacing a residue with Arginine instead of Lysine can alter activity.[1] The goal is to find a balance that maintains antimicrobial potency while reducing interactions with erythrocyte membranes.[4]
-
Proline Substitution: The presence of Proline can disrupt helical structures.[4] Strategically placing a Proline residue might reduce hemolytic activity by altering the peptide's conformation.[7]
Troubleshooting Guides
Issue 1: Low Yield or Purity in Peptide Synthesis
-
Problem: The synthesized this compound analog has a low yield or contains significant impurities after cleavage from the resin.
-
Possible Causes & Solutions:
-
Peptide Aggregation: Hydrophobic residues in the this compound sequence can cause the growing peptide chain to aggregate on the solid support, leading to incomplete reactions.[8][9]
-
Incomplete Coupling: Steric hindrance, especially with modified or bulky amino acids, can prevent complete coupling.
-
Side Reactions during Cleavage: The cleavage cocktail can cause unintended modifications to the peptide.
-
Solution: Optimize the cleavage reagents and conditions. Ensure high-quality, pure reagents are used to minimize the introduction of impurities.[8]
-
-
Issue 2: Modified Peptide Shows Poor Antimicrobial or Anticancer Activity
-
Problem: The designed this compound analog does not exhibit the expected increase in biological activity.
-
Possible Causes & Solutions:
-
Incorrect Secondary Structure: The modifications may have disrupted the α-helical conformation that is often important for activity.
-
Solution: Analyze the secondary structure using Circular Dichroism (CD) Spectroscopy.[1] If the helical content is low in a membrane-mimicking environment (like TFE), redesign the peptide to improve its amphipathic character.
-
-
Suboptimal Cationicity/Hydrophobicity Balance: The balance between positive charge and hydrophobicity is critical for membrane interaction.
-
Issue 3: Inconsistent Results in Membrane Permeability Assays
-
Problem: The results from Sytox Green or other membrane permeability assays are not reproducible.
-
Possible Causes & Solutions:
-
Peptide Concentration: The rate of membrane permeabilization is highly dependent on the peptide concentration.
-
Solution: Ensure accurate peptide quantification before the assay. Run assays at multiple concentrations, such as the IC50 and IC90, to observe dose-dependent effects.[1]
-
-
Cell Viability and Density: The state and number of bacterial or cancer cells can affect the assay outcome.
-
Solution: Use cells from the same passage number and ensure a consistent cell density for each experiment. Verify cell viability before starting the assay.
-
-
Data on this compound and Its Analogs
The following tables summarize the biological activity of native this compound and several of its modified analogs.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Various Bacteria (in μM)
| Peptide | S. aureus | P. aeruginosa | E. coli | K. pneumoniae |
|---|---|---|---|---|
| This compound | 2 | 128 | >128 | 64 |
| This compound-4R | 4 | 64 | 64 | 32 |
| This compound-TR | 4 | 4 | 2 | 8 |
| This compound-FR | 4 | 16 | 16 | 16 |
| This compound-AR | 4 | 32 | 32 | 16 |
| This compound-PR | 4 | 16 | 16 | 8 |
| Crabrolin21 | 4 | 16 | 4 | 4 |
Data compiled from multiple sources.[1][5][11]
Table 2: Anti-proliferative and Hemolytic Activity of this compound Analogs
| Peptide | Anti-proliferative IC50 on H838 cells (μM) | Hemolytic Activity HC50 (μM) |
|---|---|---|
| This compound | 10.44 | >512 |
| This compound-TR | 3.76 | >512 |
| This compound-FR | 5.67 | 18.08 |
| This compound-AR | 6.63 | 59.05 |
| This compound-PR | 3.09 | >512 |
Data extracted from a 2023 study on this compound analogs.[1]
Experimental Protocols
Solid Phase Peptide Synthesis (SPPS)
This is a standard method for synthesizing this compound and its analogs.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amidation).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) and add it to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
-
Characterization: Confirm the mass and purity of the final peptide using mass spectrometry (MS).[12]
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton broth).
-
Dilution: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Preparation: Prepare a series of 2-fold serial dilutions of the peptide in a 96-well microtiter plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Determine the MIC by identifying the lowest peptide concentration that completely inhibits visible bacterial growth.[1]
Hemolysis Assay
This assay measures the peptide's toxicity to red blood cells (RBCs).
-
RBC Preparation: Obtain fresh human or animal red blood cells. Wash the RBCs multiple times with PBS via centrifugation to remove plasma and impurities, yielding a 2-4% erythrocyte suspension.[2]
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well and incubate at 37°C for 1-2 hours.[2]
-
Controls: Use PBS as a negative control (0% hemolysis) and a surfactant like 1% Triton X-100 as a positive control (100% hemolysis).[1][2]
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance at 570 nm to quantify hemoglobin release.[2] Calculate the percentage of hemolysis relative to the positive control.
Circular Dichroism (CD) Spectroscopy
This technique is used to determine the secondary structure of the peptides.
-
Sample Preparation: Dissolve the peptide in a suitable buffer, such as 10 mM ammonium acetate for a non-helical environment, or in 50% trifluoroethanol (TFE) to mimic a hydrophobic membrane environment and induce helical folding.[1][2]
-
Spectra Acquisition: Record the CD spectra using a spectropolarimeter, typically scanning from 190 to 260 nm.
-
Data Processing: Average multiple scans for better signal-to-noise ratio and subtract the spectrum of the solvent blank.[1][2]
-
Analysis: Analyze the resulting spectrum. A characteristic α-helical structure will show positive ellipticity around 192 nm and negative bands at approximately 208 and 222 nm.
Visualizations
Caption: Workflow for designing and evaluating modified this compound analogs.
Caption: Proposed membrane disruption mechanism for this compound analogs.
Caption: Troubleshooting flowchart for common peptide synthesis issues.
References
- 1. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and hemolytic activities of this compound, a 13-residue peptide from the venom of the European hornet, Vespa crabro, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Functional Characterization of the Newly Designed Antimicrobial Peptide Crabrolin21 [mdpi.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. biotage.com [biotage.com]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. Structural and Functional Characterization of the Newly Designed Antimicrobial Peptide Crabrolin21 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Peptides: Crabrolin vs. Mastoparan
For Immediate Release
This publication provides a comprehensive comparison of the antimicrobial activities of two venom-derived peptides, Crabrolin and Mastoparan. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of these peptides as novel antimicrobial agents. The following sections detail their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate their antimicrobial properties.
Overview of this compound and Mastoparan
This compound is a 13-residue peptide originally isolated from the venom of the European hornet, Vespa crabro.[1][2][3] Its sequence is Phe-Leu-Pro-Leu-Ile-Leu-Arg-Lys-Ile-Val-Thr-Ala-Leu-NH2. Mastoparans are a family of 14-residue peptides also found in wasp and hornet venoms.[4][5] A common variant, Mastoparan C, also isolated from Vespa crabro, has the sequence Leu-Asn-Leu-Lys-Ala-Leu-Leu-Ala-Val-Ala-Lys-Lys-Ile-Leu-NH2.[2][6] Both peptides are cationic and amphipathic, characteristics that are crucial for their antimicrobial function.[3][5]
Comparative Antimicrobial Activity
Quantitative data on the antimicrobial efficacy of this compound and various Mastoparan peptides have been compiled from multiple studies. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a peptide that prevents visible growth of a microorganism.
A direct comparative study found Mastoparan C to be a more potent antimicrobial agent than this compound against both Staphylococcus aureus and Escherichia coli.[6] Mastoparan C exhibited MIC values of 2 µM and 4 µM against S. aureus and E. coli, respectively, while this compound showed significantly higher MICs of >160 µM and 40 µM against the same bacteria.[6]
Data from various studies on different Mastoparan variants and this compound are summarized in the table below.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound vs. Mastoparan
| Peptide | Microorganism | MIC (µM) | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | >160 | - | [6] |
| Escherichia coli | 40 | - | [6] | |
| Staphylococcus aureus | 2 | - | [7] | |
| Methicillin-resistant S. aureus (MRSA) | 8 | - | [7] | |
| Enterococcus faecium | 16 | - | [7] | |
| Pseudomonas aeruginosa | 128 | - | [8][9] | |
| Mastoparan C | Staphylococcus aureus | 2 | - | [6] |
| Escherichia coli | 4 | - | [6] | |
| Mastoparan X | Methicillin-resistant S. aureus (MRSA) USA300 | - | 32 | [10][11] |
| Mastoparan-AF | Staphylococcus aureus subsp. aureus | - | 32 | [12] |
| Hemolytic E. coli O157:H7 | - | 16-32 | [12] | |
| Multi-drug resistant E. coli (isolate 237) | - | 4 | [12] | |
| Multi-drug resistant E. coli (isolate 232) | - | 8 | [12] | |
| Mastoparan-VT1 | Gram-positive bacteria | - | 2.5-10 | [5] |
| Gram-negative bacteria | - | 5-40 | [5] | |
| Candida strains | - | 10-40 | [5] | |
| Mastoparan-L | Mycobacterium tuberculosis | - | 32-64 | [5] |
Mechanisms of Action
While both peptides exert their antimicrobial effects by interacting with bacterial membranes, their detailed mechanisms appear to differ.
This compound's primary mechanism of action is believed to be the disruption of the bacterial cell membrane.[6] Its amphipathic nature allows it to interact with and perturb the lipid bilayer, leading to increased permeability and eventual cell death.[13] This is a common mechanism for many antimicrobial peptides.
Mastoparan , on the other hand, has a more complex mechanism that involves interaction with G proteins.[4][5] In addition to direct membrane disruption, Mastoparan can activate G protein-coupled signaling pathways.[4][14] This can lead to the activation of phospholipase C, an increase in inositol trisphosphate (IP3), and a subsequent rise in intracellular calcium levels.[14][15] This multifaceted attack, combining membrane disruption and interference with cellular signaling, may contribute to its higher potency compared to this compound.
Experimental Protocols
The following is a detailed methodology for the broth microdilution assay, a standard method used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides like this compound and Mastoparan.
Broth Microdilution Method for Antimicrobial Peptides
This protocol is adapted from standard guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and modified for cationic antimicrobial peptides.[11][16][17]
Materials:
-
Sterile 96-well microtiter plates (round-bottom wells are recommended)[18]
-
Test peptides (this compound, Mastoparan) dissolved in an appropriate solvent (e.g., 0.01% acetic acid with 0.2% BSA)[16]
-
Bacterial strains for testing
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[16][17]
-
Sterile diluents (e.g., saline, PBS)
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Peptide Solutions:
-
Prepare a stock solution of the peptide at a high concentration.
-
Perform serial two-fold dilutions of the peptide stock solution in the appropriate broth medium directly in the 96-well plate. Typically, 100 µL of the peptide solution is added to the first well and then serially diluted.[18]
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a few colonies into fresh broth and incubate until the culture reaches the logarithmic growth phase.
-
Dilute the bacterial culture in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[16]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria.[19]
-
Alternatively, the optical density (OD) can be measured using a microplate reader. The MIC is defined as the lowest peptide concentration that inhibits growth by a certain percentage (e.g., >50% or >90%) compared to the positive control.[16]
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for Mastoparan and a typical experimental workflow for determining antimicrobial activity.
Caption: Proposed mechanism of action for Mastoparan.
Caption: Experimental workflow for MIC determination.
References
- 1. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of two new peptides, mastoparan C and this compound, from the venom of the European hornet, Vespa crabro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and hemolytic activities of this compound, a 13-residue peptide from the venom of the European hornet, Vespa crabro, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastoparan - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 12. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of mastoparan-stimulated surfactant secretion from isolated pulmonary alveolar type 2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. researchgate.net [researchgate.net]
Crabrolin-TR Demonstrates Superior Antimicrobial Potency Over Native Crabrolin
A comprehensive analysis of Minimum Inhibitory Concentration (MIC) data reveals that Crabrolin-TR, a rationally designed analog of the native antimicrobial peptide this compound, exhibits significantly enhanced activity against a broad spectrum of bacteria. This guide provides a detailed comparison of the antimicrobial efficacy of these two peptides, supported by experimental data and standardized protocols.
Researchers in the fields of microbiology, drug discovery, and infectious disease will find a comprehensive overview of the superior performance of this compound-TR. The data presented underscores the potential of this synthetic analog as a promising candidate for the development of novel anti-infective therapeutics.
Enhanced Efficacy of this compound-TR: A Quantitative Comparison
The antimicrobial activities of native this compound and its analog, this compound-TR, were evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.
The results, summarized in the table below, clearly indicate that this compound-TR possesses substantially lower MIC values across all tested bacterial strains compared to its native counterpart. Notably, the activity of this compound-TR against Pseudomonas aeruginosa is approximately thirty-two times stronger than that of native this compound.[1]
| Microorganism | Native this compound MIC (µM) | This compound-TR MIC (µM) | Fold Improvement |
| Staphylococcus aureus | >160[2] | 2[3] | >80 |
| Escherichia coli | 40[2] | 4[3] | 10 |
| Pseudomonas aeruginosa | 128[1] | 4[1] | 32 |
| Klebsiella pneumoniae | Not Reported | 8[1] | - |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not Reported | 2[3] | - |
Mechanism of Action: Membrane Disruption
The primary antimicrobial mechanism of action for both this compound and this compound-TR is believed to be the disruption of the bacterial cell membrane.[4] Cationic antimicrobial peptides, such as these, are electrostatically attracted to the negatively charged components of bacterial membranes. Upon binding, they are thought to insert into the lipid bilayer, leading to the formation of pores or other structural defects. This disruption compromises the integrity of the membrane, causing leakage of intracellular contents and ultimately leading to cell death. The enhanced positive charge of this compound-TR is thought to facilitate a stronger initial interaction with the bacterial membrane, contributing to its superior antimicrobial activity.[1]
Caption: Proposed mechanism of bacterial membrane disruption by this compound-TR.
Experimental Protocol: Broth Microdilution MIC Assay
The following is a detailed protocol for the determination of Minimum Inhibitory Concentrations (MICs) of antimicrobial peptides using the broth microdilution method. This protocol is synthesized from standard methodologies for testing cationic antimicrobial peptides.
1. Preparation of Materials:
-
Bacterial Strains: Subculture the desired bacterial strains on appropriate agar plates (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at 37°C.
-
Media: Prepare sterile cation-adjusted Mueller-Hinton Broth (MHIIB).
-
Peptides: Dissolve native this compound and this compound-TR in sterile deionized water to create stock solutions.
-
96-Well Plates: Use sterile, low-binding 96-well microtiter plates.
2. Inoculum Preparation:
-
Select several well-isolated colonies from the agar plate and suspend them in MHIIB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHIIB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Add 50 µL of sterile MHIIB to all wells of the 96-well plate.
-
Add 50 µL of the peptide stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.
-
The final volume in each well should be 50 µL before adding the bacterial inoculum.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only) on each plate.
4. Incubation and Reading:
-
Seal the plates to prevent evaporation and incubate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.
Caption: Experimental workflow for MIC determination by broth microdilution.
References
A Comparative Analysis of Crabrolin and Crabrolin21 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antimicrobial and anticancer efficacy of the natural peptide Crabrolin and its designed analog, Crabrolin21. The information herein is supported by experimental data to aid in research and development decisions.
Overview
This compound is a naturally occurring antimicrobial peptide (AMP) originally isolated from the venom of the European hornet, Vespa crabro.[1][2][3] While it has demonstrated moderate antimicrobial properties, research has focused on enhancing its therapeutic potential. Crabrolin21 is a synthetic analog of this compound, specifically engineered to improve upon the antimicrobial activity and selectivity of the parent peptide.[4][5][6] This was achieved by adding an eight-amino-acid fragment containing two positively charged residues alternated with hydrophobic residues to the C-terminus of a related analog, this compound Plus.[1][6]
Data Presentation
Antimicrobial Efficacy
The antimicrobial activities of this compound and Crabrolin21 have been evaluated against a range of Gram-positive and Gram-negative bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Microorganism | This compound WT MIC (µM) | Crabrolin21 MIC (µM) | Notes |
| Staphylococcus aureus | 2 | Not explicitly stated, but Crabrolin21 is generally more active than this compound WT.[5] | This compound shows strong activity against this Gram-positive bacterium.[1][7] |
| Escherichia coli | Not explicitly stated, but this compound-TR (another derivative) has an MIC of 2 µM against E. coli, which is twice as strong as Crabrolin21's MIC of 4 µM.[1][6][7] | 4 | Crabrolin21 is significantly more active than this compound Plus (a precursor analog), which had an MIC of 24 µM against E. coli.[6] |
| Pseudomonas aeruginosa | 128 | 16 | Crabrolin21 is the only peptide among the earlier this compound versions (WT, Minus, Plus) to show activity against this bacterium.[5] Another derivative, this compound-TR, is even more potent with an MIC of 4-8 µM.[1][6][7] |
| Klebsiella pneumoniae | Not explicitly stated. | Not explicitly stated. | A derivative, this compound-TR, has shown in vivo efficacy against K. pneumoniae.[1][8] |
| Proteus mirabilis | Not explicitly stated. | No activity. | Crabrolin21 was found to be inactive against P. mirabilis.[5] |
Key Observation: Crabrolin21 consistently demonstrates superior or newly acquired antimicrobial activity against Gram-negative bacteria compared to the wild-type this compound.[5]
Anti-Biofilm Activity
The efficacy of these peptides against bacterial biofilms has also been investigated, measured by the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC).
| Microorganism | This compound WT MBIC (µM) | This compound WT MBEC (µM) | Crabrolin21 Data |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant biofilm-inhibiting effect | Eradicates at large concentrations | Not explicitly stated, though a related derivative, this compound-TR, showed the strongest inhibitory effect on MRSA biofilm growth with an MBIC of 2 µM.[7] |
Note: The ability to eradicate existing biofilms is generally reduced compared to the ability to inhibit their formation.[7]
Anti-Proliferative Activity
This compound and its derivatives have been shown to possess broad-spectrum anti-proliferative activities against various human cancer cell lines.[1]
| Cell Line | Peptide | IC50 (µM) |
| H838 (Lung Cancer) | This compound | Data not specified in text, but graphical data indicates activity. |
| H838 (Lung Cancer) | This compound-TR (Derivative) | Data not specified in text, but graphical data indicates activity. |
Note: The anticancer effect is also linked to the peptides' ability to permeabilize cell membranes.[1]
Toxicity Profile
A crucial aspect of therapeutic peptide development is its selectivity for microbial or cancer cells over host cells. This is often assessed by measuring hemolytic activity (lysis of red blood cells).
| Peptide | Hemolytic Activity |
| This compound | Exhibits hemolytic activity. |
| Crabrolin21 | Does not cause hemolysis at 8 µM.[1] It shows significant selectivity for bilayers mimicking bacterial membranes over those mimicking eukaryotic membranes.[4][5] |
| This compound-TR | Does not cause hemolysis at 8 µM.[1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC values are determined using a broth microdilution method.
-
Bacterial Preparation: Bacteria are cultured in a suitable medium (e.g., Luria-Bertani broth) to the logarithmic growth phase.
-
Peptide Dilution: The peptides (this compound, Crabrolin21) are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest peptide concentration that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is plated on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) of bacterial colonies.[1]
Cell Permeability Assay (Sytox Green)
This assay measures the extent to which the peptides disrupt the cell membrane, allowing the entry of the Sytox Green dye, which fluoresces upon binding to nucleic acids.
-
Cell Preparation: Bacterial or cancer cells are cultured, harvested, and washed.
-
Incubation with Peptides: The cells are incubated with varying concentrations of this compound or Crabrolin21.
-
Dye Addition: Sytox Green dye is added to the cell suspensions.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence spectrophotometer. An increase in fluorescence indicates increased membrane permeability.[1][7]
Anti-Proliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptides for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability.[1]
Visualizations
Mechanism of Action: Membrane Perturbation
The primary mechanism of action for both this compound and Crabrolin21 is the disruption of the cell membrane's integrity. This process is initiated by the electrostatic attraction between the positively charged peptides and the negatively charged components of bacterial or cancer cell membranes.
Caption: Proposed mechanism of action for this compound and Crabrolin21.
Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of the peptides.
References
- 1. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and hemolytic activities of this compound, a 13-residue peptide from the venom of the European hornet, Vespa crabro, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural and Functional Characterization of the Newly Designed Antimicrobial Peptide Crabrolin21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Cross-validation of Crabrolin's anticancer activity in different cell lines
Cross-Validation of Crabrolin's Anticancer Activity: A Comparative Guide
This guide provides a comprehensive comparison of the anticancer activity of this compound, a tridecapeptide from the venom of the European hornet (Vespa crabro), and its derivatives across various cancer cell lines.[1] The data presented herein is compiled from recent studies to offer researchers, scientists, and drug development professionals an objective overview of this compound's therapeutic potential.
Data Presentation: Anti-proliferative Activity of this compound and Its Derivatives
The anti-proliferative effects of this compound and its synthetic analogs were evaluated against a panel of human cancer cell lines and normal cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, was used as a quantitative measure of cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Cytotoxicity to Normal Cells | Reference |
| This compound | HCT-116 | Human Colorectal Carcinoma | 8.53 | - | [2] |
| PC-3 | Human Prostate Carcinoma | 32.13 | - | [2] | |
| HaCaT | Human Keratinocyte (Normal) | >32.13 | Low | [2] | |
| HMEC-1 | Human Microvascular Endothelial (Normal) | Cytotoxic at 100 µM | High concentration toxicity | [2] | |
| This compound-TR | HCT-116 | Human Colorectal Carcinoma | 2.81 | - | [2] |
| U251MG | Human Glioblastoma | >10 | - | [2] | |
| (5 cell lines tested) | Various Cancer Types | <10 | Cytotoxic to HMEC-1 at 25 µM | [2] | |
| This compound-4R | H838 | Human Non-small-cell Lung Cancer | Enhanced effect | - | [2] |
| PC-3 | Human Prostate Carcinoma | Enhanced effect | - | [2] | |
| This compound-4K | U251MG | Human Glioblastoma | Weakened effect | - | [2] |
| HCT-116 | Human Colorectal Carcinoma | Weakened effect | - | [2] | |
| This compound-9R | (6 cell lines tested) | Various Cancer Types | No obvious effect | Low cytotoxicity | [2] |
*Compared to this compound-4K **Compared to the parent peptide, this compound
Summary of Findings:
-
The parent peptide, this compound, demonstrated the most potent activity against the human colorectal carcinoma cell line HCT-116.[2]
-
The double-arginine-modified derivative, this compound-TR, showed the most significant and broad-spectrum anti-proliferative effects, with IC50 values under 10 µM for five of the cancer cell lines tested.[2]
-
Modifications to the charge and amino acid sequence of this compound significantly impacted its anticancer efficacy and selectivity.[2] For instance, this compound-4R showed enhanced effects against specific cell lines like H838 and PC-3, while this compound-9R had diminished activity.[2]
-
This compound and its derivatives exhibited some cytotoxicity towards normal cell lines, particularly at higher concentrations.[2]
Mechanism of Action
The primary anticancer mechanism of this compound and its derivatives appears to be the disruption of the cancer cell membrane. Studies utilizing a Sytox Green permeability assay have indicated that these peptides increase the membrane permeability of cancer cells.[2] This mechanism is a common feature of many antimicrobial peptides (AMPs) that have been repurposed for anticancer activity, as they can selectively target cancer cell membranes which often have different lipid compositions and a higher negative surface charge compared to normal cells.[3]
Proposed Mechanism of this compound-Induced Cell Death
Caption: Proposed mechanism of this compound's anticancer action.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of scientific findings. Below are the protocols for the key experiments cited.
Anti-Proliferation Assay (IC50 Determination)
This assay is used to measure the cytotoxic effects of a compound on a cell line and to calculate the IC50 value.
a. Cell Culture:
-
Cancer cell lines (e.g., HCT-116, PC-3) and normal cell lines (e.g., HaCaT) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in an incubator at 37°C with 5% CO2.
b. Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
A stock solution of this compound or its derivatives is prepared and serially diluted to various concentrations.
-
The culture medium is replaced with fresh medium containing the different concentrations of the test peptide. A control group receives medium without the peptide.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
Cell viability is assessed using a colorimetric assay such as MTT or WST-8, or a real-time cell monitoring system.[4] For an MTT assay, the MTT reagent is added to each well and incubated, allowing viable cells to form formazan crystals.
-
The formazan is dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting a dose-response curve (percentage of inhibition vs. log of concentration) using statistical software like GraphPad Prism.[5]
Cell Membrane Permeability Assay (Sytox Green Assay)
This assay quantifies the loss of plasma membrane integrity, a hallmark of cell death induced by membrane-disrupting agents.[2]
a. Principle:
-
Sytox Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells.
-
When the cell membrane is compromised, the dye enters the cell, binds to DNA, and emits a strong green fluorescence upon excitation.
b. Procedure:
-
Cells (e.g., H838) are cultured and harvested.
-
Cells are washed and resuspended in a buffer solution (e.g., PBS).
-
The cell suspension is treated with different concentrations of this compound or its derivatives.
-
Sytox Green dye is added to the cell suspension.
-
The fluorescence intensity is measured over time using a fluorescence microplate reader or flow cytometer.
-
An increase in fluorescence intensity indicates an increase in membrane permeability.
Visualizations
Experimental Workflow for Anticancer Activity Assessment
References
- 1. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Crabrolin's Therapeutic Potential: A Comparative Analysis of Antimicrobial Peptides
A Detailed Guide for Researchers and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs), key components of the innate immune system, represent a promising alternative. This guide provides a comparative analysis of Crabrolin, a peptide originally isolated from the venom of the European hornet (Vespa crabro), and its engineered analog, this compound-TR, against a panel of other well-characterized AMPs. We present a comprehensive overview of their therapeutic indices, supported by experimental data and detailed methodologies, to assist researchers in the evaluation and development of new peptide-based therapeutics.
Quantitative Comparison of Therapeutic Indices
The therapeutic index (TI) is a critical measure of a drug's safety and efficacy, calculated as the ratio of its toxicity to its effective concentration. For AMPs, this is commonly determined by comparing the 50% hemolytic concentration (HC50), the concentration at which 50% of red blood cells are lysed, to the minimum inhibitory concentration (MIC), the lowest concentration that inhibits visible microbial growth. A higher TI value indicates greater selectivity for microbial cells over host cells.
The following table summarizes the antimicrobial and hemolytic activities of this compound, this compound-TR, and other selected AMPs against various bacterial strains.
| Peptide | Target Organism | MIC (µM) | HC50 (µM) | Therapeutic Index (HC50/MIC) |
| This compound | Staphylococcus aureus | 2[1] | 120.65[1] | 60.3 |
| Pseudomonas aeruginosa | 128[1] | 120.65[1] | 0.9 | |
| This compound-TR | Staphylococcus aureus | 1[1] | 211.93[1] | 211.9 |
| Escherichia coli | 2[1] | 211.93[1] | 106.0 | |
| Pseudomonas aeruginosa | 4[1][2] | 211.93[1] | 53.0 | |
| Piscidin 1 | E. coli | 2.5 - 5[3] | 11 - 20[4] | ~2.2 - 8 |
| Dermaseptin S4 | S. aureus | 1 - 4[5] | ~1.4[4] | ~0.35 - 1.4 |
| E. coli | 1 - 16[5] | ~1.4[4] | ~0.09 - 1.4 | |
| Melittin | S. aureus | 1 - 5[6] | ~3.03[7] | ~0.6 - 3 |
| P. aeruginosa | 50 - 100[6] | ~3.03[7] | ~0.03 - 0.06 | |
| Mastoparan-C | E. coli | 11.8[8] | 30.2[9] | 2.6 |
| LL-37 | P. aeruginosa | ~0.47 µg/mL (~0.1 µM) | >100 µM | >1000 |
| Buforin II | E. coli | 1.5-6 | >60 | >10-40 |
| Magainin 2 | E. coli | 25-50 | >100 | >2-4 |
| Nisin | Gram-positive bacteria | Low µM range | Generally low to no hemolysis | High |
Note: The presented values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
The determination of the therapeutic index relies on standardized and reproducible experimental procedures. Below are the detailed methodologies for the key assays cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.[7][10][11][12]
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: The AMP is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension. A positive control (bacteria without peptide) and a negative control (broth only) are included. The plate is then incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the AMP at which no visible bacterial growth (turbidity) is observed.
Determination of Hemolytic Activity (HC50)
The HC50 value is determined by a hemolysis assay, which measures the lytic effect of a compound on red blood cells (RBCs).[13][14][15][16]
Protocol:
-
Preparation of Red Blood Cells: Freshly obtained red blood cells (e.g., human or horse) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. A final suspension of RBCs is prepared at a specific concentration (e.g., 2% v/v) in PBS.
-
Peptide Incubation: The AMP is prepared in a series of concentrations in PBS. The RBC suspension is then added to each peptide concentration.
-
Controls: A negative control (RBCs in PBS only) representing 0% hemolysis and a positive control (RBCs in a solution of 1% Triton X-100) representing 100% hemolysis are included.
-
Incubation and Measurement: The samples are incubated at 37°C for a specified time (e.g., 1 hour). After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a wavelength of 540 nm.
-
HC50 Calculation: The percentage of hemolysis for each peptide concentration is calculated relative to the controls. The HC50 value is the concentration of the peptide that causes 50% hemolysis.
Mechanism of Action: Membrane Disruption and Beyond
The primary mechanism of action for many cationic AMPs, including this compound, is the disruption of the bacterial cell membrane.[17][18][19][20][21] This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Following this initial binding, the peptides can disrupt the membrane through various models, including the "barrel-stave," "toroidal pore," or "carpet" models. This leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.
While membrane disruption is a common mechanism, some AMPs can also translocate across the bacterial membrane and interact with intracellular targets, inhibiting processes such as DNA, RNA, or protein synthesis. For instance, Buforin II is known to bind to DNA and RNA after penetrating the cell membrane.[22]
Furthermore, certain AMPs can modulate the host immune response. LL-37, for example, can act as a chemoattractant for immune cells and influence inflammatory responses through various signaling pathways. Melittin has been shown to modulate signaling pathways such as NF-κB, PI3K/Akt, and MAPK. While the intracellular targets and signaling pathways of this compound are not yet fully elucidated, its primary mode of action is considered to be membrane disruption.
Conclusion
This comparative guide highlights the therapeutic potential of this compound and its analog, this compound-TR. The data indicates that while native this compound has modest activity, the engineered this compound-TR exhibits a significantly improved therapeutic index, particularly against Gram-positive bacteria like S. aureus. Its efficacy against the problematic Gram-negative pathogen P. aeruginosa is also notably enhanced. When benchmarked against other well-known AMPs, this compound-TR demonstrates a competitive profile. The detailed experimental protocols and mechanistic overview provided herein serve as a valuable resource for researchers and drug developers working to advance the field of antimicrobial peptides and combat the growing challenge of antibiotic resistance. Further investigation into the specific intracellular interactions of this compound and its analogs could unveil additional therapeutic benefits.
References
- 1. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacokinetics and Preliminary Pharmacodynamics Evaluation of Piscidin 1 Against PRV and PEDV in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Specificity Determinants” Improve Therapeutic Indices of Two Antimicrobial Peptides Piscidin 1 and Dermaseptin S4 against the Gram-negative Pathogens Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Properties of Dermaseptin S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melittin Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 9. goldbio.com [goldbio.com]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. protocols.io [protocols.io]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 18. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How Peptide Antimicrobials Disrupt Cell Membranes | Technology Networks [technologynetworks.com]
- 21. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Unraveling the Charge: A Comparative Guide to the Structure-Activity Relationship of Charged Residues in Crabrolin
A deep dive into the critical role of cationic residues in the antimicrobial and hemolytic activities of the wasp venom peptide, Crabrolin, and its synthetic analogues. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound and its derivatives, supported by quantitative data and detailed experimental protocols.
This compound, a 13-residue antimicrobial peptide (AMP) originally isolated from the venom of the European hornet (Vespa crabro), has garnered significant interest for its potential as a novel therapeutic agent.[1][2] Its biological activity is intrinsically linked to its primary structure, particularly the presence and distribution of positively charged amino acid residues. This guide explores the structure-activity relationship (SAR) of these charged residues by comparing the performance of wild-type this compound with a series of rationally designed analogues.
Comparative Analysis of this compound and Its Analogues
The native this compound peptide (FLPLILRKIVTAL-NH2) possesses a net positive charge of +2 at neutral pH.[3][4] To investigate the impact of charge on its biological function, several analogues have been synthesized with modifications in the number and type of cationic residues.[1][5] The following table summarizes the antimicrobial and hemolytic activities of key this compound derivatives.
| Peptide | Sequence | Net Charge | Target Organism | MIC (µM) | MBC (µM) | HC10 (µM) | HC50 (µM) |
| This compound (WT) | FLPLILR KIVTAL-NH₂ | +2 | S. aureus | 16 | 32 | >512 | >512 |
| E. coli | 64 | 128 | |||||
| P. aeruginosa | 128 | 256 | |||||
| This compound-TR | FR PR ILR KIVTAL-NH₂ | +4 | S. aureus | 1 | 2 | >512 | >512 |
| E. coli | 2 | 4 | |||||
| P. aeruginosa | 4 | 8 | |||||
| This compound-4R | FLPR ILRKIVTAL-NH₂ | +3 | S. aureus | 4 | 8 | >512 | >512 |
| E. coli | 8 | 16 | |||||
| P. aeruginosa | 16 | 32 | |||||
| This compound-4K | FLPK ILRKIVTAL-NH₂ | +3 | S. aureus | 8 | 16 | >512 | >512 |
| E. coli | 16 | 32 | |||||
| P. aeruginosa | 32 | 64 | |||||
| This compound-9R | FLPLILR KIVTAR -NH₂ | +3 | S. aureus | 64 | 128 | >512 | >512 |
| E. coli | 128 | 256 | |||||
| P. aeruginosa | >256 | >256 | |||||
| This compound Plus | FLPK ILR KIVR AL-NH₂ | +4 | E. coli | 24 | - | - | - |
| This compound Minus | FLPLILFWIVTAL-NH₂ | 0 | E. coli | >600 | - | - | - |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; HC10: 10% Hemolytic Concentration; HC50: 50% Hemolytic Concentration. Data compiled from multiple sources.[1][4][6][7]
The data clearly demonstrates that increasing the net positive charge of this compound generally leads to enhanced antimicrobial activity. Notably, this compound-TR, with a +4 charge, exhibits significantly lower MIC and MBC values against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria compared to the wild-type peptide.[1] Conversely, this compound Minus, with a neutral charge, shows no significant antimicrobial activity.[4][8] This strongly supports the hypothesis that electrostatic interactions with the negatively charged bacterial membrane are a crucial first step in the peptide's mechanism of action.[5][8]
Interestingly, the position and type of the charged residue also play a role. This compound-4R, with an additional arginine at position 4, is more potent than this compound-4K, which has a lysine at the same position.[1] The dispersed charges in this compound-9R resulted in a marked decrease in antibacterial efficacy.[1] Furthermore, many of the cationicity-enhanced derivatives, such as this compound-TR, not only display improved antibacterial effects but also exhibit reduced hemolytic activity, indicating a better selectivity for bacterial over mammalian cells.[1][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Peptide Synthesis and Purification
This compound and its analogues are typically synthesized using an automated solid-phase peptide synthesizer.[1] The synthesis follows the Fmoc/tBu strategy. The crude peptides are cleaved from the resin and deprotected using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[1] Purification is then achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[9] The purity and molecular weight of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry.[9]
Antimicrobial Activity Assays (MIC and MBC)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, bacteria are grown to the mid-logarithmic phase and then diluted. The bacterial suspension is then added to a 96-well plate containing serial dilutions of the peptides. The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth after incubation.[1]
To determine the minimum bactericidal concentration (MBC), an aliquot from each well showing no visible growth in the MIC assay is plated on an appropriate agar medium. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.[1]
Hemolytic Activity Assay
The toxicity of the peptides towards eukaryotic cells is assessed by measuring their ability to lyse red blood cells. Freshly obtained red blood cells are washed and resuspended in phosphate-buffered saline (PBS). The cell suspension is then incubated with various concentrations of the peptides in a 96-well plate. The release of hemoglobin is measured by monitoring the absorbance of the supernatant at a specific wavelength. Complete hemolysis is determined by treating red blood cells with a lytic agent like Triton X-100.[7][10] The percentage of hemolysis is calculated relative to the positive (Triton X-100) and negative (PBS) controls.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Figure 1: Workflow for the validation of the structure-activity relationship of charged residues in this compound.
Figure 2: Experimental workflow for assessing the antimicrobial and hemolytic activity of this compound analogues.
References
- 1. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and hemolytic activities of this compound, a 13-residue peptide from the venom of the European hornet, Vespa crabro, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Functional Characterization of the Newly Designed Antimicrobial Peptide Crabrolin21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structural characterization and biological activity of this compound peptide isoforms with different positive charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization, Preparation, and Purification of Marine Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Toxicity and Efficacy of Crabrolin and Its Derivatives
A comprehensive guide for researchers and drug development professionals on the toxicological profiles and therapeutic potential of the antimicrobial peptide Crabrolin and its engineered analogs.
This compound, a tridecapeptide originally isolated from the venom of the European hornet (Vespa crabro), has garnered interest for its antimicrobial and anticancer properties.[1][2][3] However, like many natural peptides, its therapeutic application is often hindered by potential toxicity. This guide provides a comparative analysis of the in vivo and in vitro toxicity of this compound and its rationally designed derivatives, with a focus on elucidating structure-activity and structure-toxicity relationships. The cationicity-enhanced derivatives of this compound have demonstrated improved antibacterial and anticancer activities with lower toxicity.[1][3][4]
Comparative Analysis of In Vitro Activity and Toxicity
A series of this compound analogs were synthesized to investigate the impact of charge and amino acid substitution on biological activity and toxicity. The following tables summarize the key quantitative data from these studies.
Antimicrobial Activity (MIC)
The minimum inhibitory concentration (MIC) is a key indicator of a peptide's antimicrobial potency. The data below shows that the derivative this compound-TR exhibits significantly enhanced activity, particularly against Gram-negative bacteria like P. aeruginosa and K. pneumoniae, when compared to the parent this compound peptide.[1][3]
| Peptide | Sequence | S. aureus (ATCC 25923) MIC (µM) | E. faecium (ATCC 700221) MIC (µM) | P. aeruginosa (ATCC 27853) MIC (µM) | K. pneumoniae (ATCC 43816) MIC (µM) |
| This compound | FLPLILRKIVTAL-NH₂ | 2 | 16 | 128 | >128 |
| This compound-TR | FLRLILRKIVTAL-NH₂ | 4 | 16 | 4 | 8 |
Data sourced from Yao et al., 2023.[1][2][3]
Hemolytic Activity
Hemolytic activity is a crucial measure of a peptide's toxicity towards eukaryotic cells, specifically red blood cells. A higher HC₅₀ value indicates lower hemolytic activity and thus, better selectivity. The data reveals that while some modifications increase hemolytic activity, this compound-TR maintains a relatively high HC₅₀, suggesting a favorable therapeutic window.
| Peptide | HC₁₀ (µM) | HC₅₀ (µM) | Hemolysis at MIC for P. aeruginosa (%) |
| This compound | >512 | >512 | < 1% |
| This compound-TR | 114.7 | 256.4 | < 1% |
Data sourced from Yao et al., 2023.[5]
Cytotoxicity (LDH Release)
Lactate dehydrogenase (LDH) release is an indicator of cell membrane damage and cytotoxicity. The following data on immortalized human microvascular endothelial cells (HMEC-1) and human keratinocytes (HaCaT) shows the cytotoxic profile of this compound and its derivatives.
| Peptide (at 64 µM) | LDH Release in HMEC-1 (%) | LDH Release in HaCaT (%) |
| This compound | ~10% | ~15% |
| This compound-TR | ~15% | ~20% |
Data interpreted from graphical representations in Yao et al., 2023.[1]
In Vivo Toxicity and Efficacy in a Galleria mellonella Model
The Galleria mellonella (waxworm) model is a valuable tool for the preliminary in vivo assessment of both toxicity and antimicrobial efficacy.
Toxicity Assessment
Healthy G. mellonella larvae were injected with high doses of this compound and this compound-TR to assess peptide-induced mortality. The results indicate that even at concentrations significantly higher than their effective antimicrobial doses, both peptides exhibited low toxicity in this model. Specifically, this compound-TR was shown to be non-toxic at its maximum MBC value (MIC = 8 μM).[1][3]
Efficacy in a K. pneumoniae Infection Model
To evaluate therapeutic potential, larvae were infected with a lethal dose of K. pneumoniae and subsequently treated with this compound or this compound-TR. This compound-TR demonstrated a significant ability to reduce the mortality of infected larvae, underscoring its enhanced in vivo antimicrobial effect.[5]
Experimental Protocols
Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs): Fresh human red blood cells were washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: 50 µL of the RBC suspension was added to 50 µL of serially diluted peptide solutions in a 96-well plate.
-
Controls: PBS was used as a negative control (0% hemolysis), and 1% Triton X-100 was used as a positive control (100% hemolysis).
-
Incubation: The plate was incubated for 1 hour at 37°C.
-
Measurement: The plate was centrifuged, and the absorbance of the supernatant was measured at 570 nm to quantify hemoglobin release.
-
Calculation: The percentage of hemolysis was calculated using the formula: [(Abs_peptide - Abs_PBS) / (Abs_TritonX - Abs_PBS)] * 100.[1]
Lactate Dehydrogenase (LDH) Release Assay
-
Cell Culture: HMEC-1 and HaCaT cells were cultured in their respective recommended media until they reached approximately 80% confluency.
-
Peptide Treatment: Cells were seeded in 96-well plates and, after adherence, were treated with various concentrations of this compound and its derivatives for a specified period.
-
Supernatant Collection: After incubation, the supernatant was collected to measure released LDH.
-
Cell Lysis: The remaining cells were lysed using a lysis buffer (e.g., 1% Triton X-100) to determine the maximum LDH release.
-
LDH Measurement: The LDH activity in the supernatant and the cell lysate was measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculation: The percentage of LDH release was calculated as: (LDH in supernatant) / (Total LDH) * 100.[1]
In Vivo Waxworm (Galleria mellonella) Model
-
Toxicity Study: Healthy larvae were injected with a 10 µL volume of a high concentration of the peptide solution. A control group was injected with PBS. The larvae were then incubated at 37°C, and survival was monitored over 72 hours.[5]
-
Efficacy Study: Larvae were first infected by injecting 10 µL of a lethal dose of K. pneumoniae. After a short incubation period (e.g., 1-2 hours), the infected larvae were treated with a 10 µL injection of the peptide solution. Control groups included PBS-treated infected larvae and uninfected, untreated larvae. Survival was monitored over 72 hours.[5]
Visualizing Experimental Workflows and Peptide Design
To better understand the experimental design and the rationale behind the peptide modifications, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Head-to-Head Comparison of Crabrolin Analogs in a Biofilm Model
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Cationic antimicrobial peptides (AMPs) have emerged as a promising class of molecules with potent activity against a broad spectrum of pathogens and a lower propensity for resistance development compared to conventional antibiotics. Crabrolin, a tridecapeptide originally isolated from the venom of the European hornet (Vespa crabro), has demonstrated antimicrobial properties.[1][2][3] Recent research has focused on the design and synthesis of this compound analogs to enhance its efficacy, particularly against challenging bacterial biofilms. This guide provides a head-to-head comparison of this compound and its rationally designed analogs, summarizing their anti-biofilm activity and the experimental methodologies used for their evaluation.
Data Presentation: Anti-Biofilm Activity of this compound Analogs
The anti-biofilm efficacy of this compound and its analogs has been quantified using the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC). MBIC is the lowest concentration of an agent required to inhibit the formation of a biofilm, while MBEC is the lowest concentration needed to eradicate a pre-formed biofilm.
A study by Duan et al. (2023) systematically evaluated a series of this compound analogs designed to investigate the role of charge and its distribution on antimicrobial and anti-biofilm activity.[1][4] The results, summarized below, highlight the significantly enhanced potency of certain analogs against both Gram-positive and Gram-negative bacteria.
| Peptide | Sequence | Net Charge | MBIC (µM) vs. MRSA | MBEC (µM) vs. MRSA | MBIC (µM) vs. P. aeruginosa | MBEC (µM) vs. P. aeruginosa |
| This compound | FLPLILRKIVTAL-NH₂ | +2 | >128 | >128 | >128 | >128 |
| This compound-4K | FKPLILRKIVTAL-NH₂ | +3 | 64 | 128 | 128 | >128 |
| This compound-4R | FRPLILRKIVTAL-NH₂ | +3 | 32 | 64 | 64 | 128 |
| This compound-TR | FLRLILRKIVRAL-NH₂ | +4 | 2 | 16 | 16 | 64 |
| This compound-9R | FLPLILRRIVTAL-NH₂ | +3 | >128 | >128 | >128 | >128 |
Key Findings from the Data:
-
The parent peptide, this compound, exhibited weak anti-biofilm activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1]
-
Increasing the cationicity of the peptides by substituting specific amino acids with lysine (K) or arginine (R) generally improved their anti-biofilm efficacy.[1]
-
The analog This compound-TR , with a net charge of +4 and a specific distribution of arginine residues, demonstrated the most potent inhibitory and eradication effects against both MRSA and P. aeruginosa biofilms.[1][4] This highlights the importance of not only the overall charge but also its spatial arrangement for optimal activity.
-
Interestingly, this compound-9R, despite having a +3 charge, did not show improved activity, suggesting that the position of the charged residues is crucial for the peptide's interaction with the biofilm matrix or bacterial cells within it.[4]
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for determining the anti-biofilm activity of this compound analogs.[4]
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
-
Bacterial Suspension Preparation: A single colony of the test bacterium (e.g., MRSA, P. aeruginosa) is inoculated into a suitable broth medium and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Peptide Preparation: The this compound analogs are serially diluted in the appropriate broth medium to achieve a range of concentrations.
-
Incubation: In a 96-well microtiter plate, 100 µL of the bacterial suspension is added to each well, followed by 100 µL of the serially diluted peptide solutions. Control wells containing only bacteria and broth are also included.
-
Biofilm Formation: The plate is incubated for 24 hours at 37°C without shaking to allow for biofilm formation.
-
Quantification: After incubation, the planktonic bacteria are gently removed, and the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The remaining biofilm is then stained with a 0.1% crystal violet solution. After washing and drying, the bound dye is solubilized with 30% acetic acid, and the absorbance is measured at 570 nm using a microplate reader.
-
MBIC Determination: The MBIC is defined as the lowest concentration of the peptide that results in a significant reduction (e.g., ≥90%) in biofilm formation compared to the control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
-
Biofilm Formation: Biofilms are allowed to form in a 96-well microtiter plate as described in the MBIC assay (steps 1-4), but without the addition of the peptides.
-
Peptide Treatment: After 24 hours of biofilm formation, the planktonic cells are removed, and the wells are washed with PBS. Fresh broth containing serial dilutions of the this compound analogs is then added to the wells with the established biofilms.
-
Incubation: The plate is incubated for another 24 hours at 37°C.
-
Quantification: The viability of the remaining biofilm is assessed. This can be done by removing the peptide solution, washing the wells, and then adding a viability stain such as resazurin or by colony-forming unit (CFU) counting after scraping and sonicating the biofilm.
-
MBEC Determination: The MBEC is the minimum concentration of the peptide that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria in the pre-formed biofilm.
Mandatory Visualizations
Caption: Workflow for MBIC and MBEC assays.
Caption: Proposed mechanism of anti-biofilm action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Peptide Toxins: A Guide for Laboratory Professionals
In the dynamic environment of scientific research, particularly in drug development, the safe handling and disposal of chemical reagents are paramount. While specific disposal protocols for a substance termed "Crabrolin" are not publicly documented, it is likely a peptide-based compound, given the context of its name. This guide provides essential, step-by-step procedures for the proper disposal of peptide toxins, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for the specific peptide you are working with. If an SDS is unavailable, treat the substance as a hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat protects against skin contact.
Step-by-Step Disposal Procedures for Peptide Toxins
The appropriate disposal method for peptide toxins depends on the form of the waste (liquid or solid) and local institutional guidelines.
Liquid Waste Disposal:
For liquid waste containing peptide toxins, chemical inactivation is the preferred method before disposal. This process denatures the peptide, rendering it biologically inactive.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Common and effective reagents include a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl)[1]. Enzymatic detergents are also an option for cleaning contaminated labware[2][3].
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation[1].
-
Neutralization (if applicable): If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions)[4].
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations[5]. Always verify with your institution's Environmental Health & Safety (EHS) department before drain disposal.
Solid Waste Disposal:
Solid waste contaminated with peptide toxins, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container[6].
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins.
| Decontamination Method | Reagent Concentration | Contact Time | Key Considerations |
| Sodium Hypochlorite | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions[1] | Minimum 20-60 minutes[1][5] | Effective for many peptides, but may be corrosive to some surfaces. |
| Enzymatic Detergent | Typically a 1% (m/v) solution[2][3] | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection[2][3]. |
| Strong Acid/Base | 1 M HCl or 1 M NaOH | Minimum 30 minutes | Highly effective but requires a neutralization step before disposal[5]. |
Logical Workflow for Peptide Toxin Disposal
The decision-making process for the proper disposal of peptide toxin waste can be visualized with the following workflow diagram.
Caption: Decision workflow for the disposal of peptide toxin waste.
By adhering to these rigorous safety and disposal protocols, researchers and laboratory professionals can mitigate risks, ensure a safe working environment, and maintain regulatory compliance. Always prioritize consulting your institution's specific guidelines and the relevant Safety Data Sheets.
References
- 1. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SBCleaner - Peptide decontamination - SB PEPTIDE [sb-peptide.com]
- 3. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 4. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. peptiderecon.com [peptiderecon.com]
- 6. How Is Waste Management Handled During Toxicology Lab Maintenance [needle.tube]
Essential Safety and Logistical Information for Handling Crabrolin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is no publicly available Safety Data Sheet (SDS) for Crabrolin. The following guidance is based on its nature as a bioactive peptide derived from hornet venom and general principles of laboratory safety for handling potentially hazardous biological compounds. Treat this compound with a high degree of caution.
This compound is a tridecapeptide (a peptide with 13 amino acids) isolated from the venom of the European hornet, Vespa crabro[1]. Its chemical formula is C74H130N18O14[2]. Research has shown that this compound can release histamine from mast cells and possesses antimicrobial and potential anti-proliferative properties[1][3][4]. Due to its biological activity, it is essential to handle this compound with appropriate personal protective equipment and follow strict safety protocols.
Personal Protective Equipment (PPE) and Safety Measures
Given the biological activity of this compound as a component of wasp venom, appropriate PPE is crucial to prevent exposure. The following table summarizes the recommended PPE and safety measures.
| Equipment/Measure | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (unlined and chemical-resistant)[5][6]. | To prevent skin contact, which could lead to histamine release or other biological effects. |
| Eye Protection | Chemical safety goggles or a face shield[6][7]. | To protect eyes from splashes of solutions containing this compound. |
| Body Protection | A lab coat or a disposable coverall[6][8]. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in solution. Use a fume hood for handling powders or creating aerosols. | To prevent inhalation of aerosolized this compound. |
| Workstation | Work in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet, especially when handling stock solutions or powdered forms[9]. | To contain any potential spills or aerosols and minimize exposure. |
| Emergency Equipment | An eyewash station and safety shower should be readily accessible[9][10]. | To provide immediate decontamination in case of accidental exposure. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations (typically -20°C or lower for peptides).
-
Keep the container tightly sealed.
Preparation of Solutions:
-
Perform all weighing and solution preparation in a designated area, such as a chemical fume hood, to avoid inhalation of the powder.
-
Use a dedicated set of calibrated pipettes and other equipment.
-
When preparing solutions, slowly add the solvent to the lyophilized peptide to avoid generating dust.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused this compound: Dispose of as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures[11][12]. Do not discard down the drain[10].
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed waste container.
-
Decontamination: Decontaminate work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays with this compound
This protocol provides a general framework for studying the effects of this compound on cultured cells.
-
Cell Culture:
-
Culture the desired cell line in the appropriate medium and conditions (e.g., 37°C, 5% CO2).
-
Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with solvent but no this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability/Proliferation:
-
After incubation, assess cell viability using a standard method such as the MTT or WST-1 assay.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
Plot the results and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth), if applicable.
-
Visualizations
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Isolation and characterization of two new peptides, mastoparan C and this compound, from the venom of the European hornet, Vespa crabro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C74H130N18O14 | CID 5487899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Designed Analog of an Antimicrobial Peptide, this compound, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and hemolytic activities of this compound, a 13-residue peptide from the venom of the European hornet, Vespa crabro, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
